5-Methoxy-2-(4-methylaminophenyl)benzofuran
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Overview
Description
5-methoxy-2-(4-methylaminophenyl)benzofuran is a chemical compound that belongs to the benzofuran class. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 5-methoxy-2-(4-methylaminophenyl)benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring, which is an efficient method for synthesizing complex polycyclic benzofuran compounds . Industrial production methods may involve microwave-assisted synthesis, which has been shown to yield benzofuran derivatives with high efficiency .
Chemical Reactions Analysis
5-methoxy-2-(4-methylaminophenyl)benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, hydroxyl groups, and amino groups . . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methoxy-2-(4-methylaminophenyl)benzofuran has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for designing new antimicrobial agents . In biology and medicine, it has been studied for its potential use in imaging beta-amyloid plaques in Alzheimer’s disease brains . Additionally, benzofuran derivatives have shown promise as anticancer agents, with some compounds exhibiting significant inhibitory potency against human cancer cell lines .
Mechanism of Action
The mechanism of action of 5-methoxy-2-(4-methylaminophenyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, it has been shown to displace [125I]IMPY from beta-amyloid in human brain tissue, indicating its potential use in Alzheimer’s disease research . The compound’s unique structural features contribute to its biological activities, making it a privileged structure in drug discovery .
Comparison with Similar Compounds
5-methoxy-2-(4-methylaminophenyl)benzofuran can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their specific biological activities and applications. For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like cancer and psoriasis, while this compound is primarily studied for its antimicrobial and anticancer properties .
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-(5-methoxy-1-benzofuran-2-yl)-N-methylaniline |
InChI |
InChI=1S/C16H15NO2/c1-17-13-5-3-11(4-6-13)16-10-12-9-14(18-2)7-8-15(12)19-16/h3-10,17H,1-2H3 |
InChI Key |
UPVZXZTUTQNNFR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)OC |
Origin of Product |
United States |
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